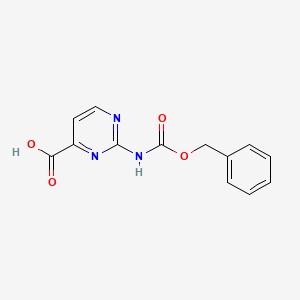

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid

Description

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a benzyloxycarbonyl (Cbz) group at the 2-position and a carboxylic acid moiety at the 4-position. The Cbz group serves as a protective moiety for amines, enabling controlled deprotection in synthetic workflows, while the carboxylic acid facilitates salt formation or conjugation reactions. This compound is typically utilized in peptide synthesis and as an intermediate for pharmacologically active molecules.

Properties

Molecular Formula |

C13H11N3O4 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C13H11N3O4/c17-11(18)10-6-7-14-12(15-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,16,19) |

InChI Key |

GFOJDAOXJVKOID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a [4+2] annulation reaction of α,β-unsaturated ketoximes with activated nitriles under copper-catalyzed conditions.

Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonylamino group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate and an appropriate amine.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid with analogous compounds:

*Estimated based on molecular formula (C₁₃H₁₁N₃O₄).

Detailed Comparative Analysis

Solubility and Physicochemical Properties

- The Cbz-protected derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF or DMSO) due to its bulky benzyl group, contrasting with the high aqueous solubility of the unsubstituted pyrimidine-4-carboxylic acid .

- Fused derivatives (e.g., benzo- or pyrido-fused) show reduced solubility due to increased aromaticity, limiting their utility in aqueous-phase reactions but enhancing binding to hydrophobic enzyme pockets .

Research Findings and Trends

Recent studies emphasize the strategic use of Cbz-protected pyrimidines in targeted drug delivery, leveraging their stability under physiological conditions until enzymatic deprotection . In contrast, chloro- and methyl-substituted analogs are prioritized in fragment-based drug discovery for their reactive handles and pharmacokinetic advantages .

Biological Activity

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The molecular formula of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is , with a molecular weight of 248.24 g/mol. The structure features a pyrimidine ring substituted with a benzyloxycarbonylamino group and a carboxylic acid moiety, which contributes to its biological activity.

Synthesis Methods

Various synthetic routes have been explored for the preparation of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid. These include:

- Amidation Reactions : Utilizing benzyloxycarbonyl chloride and pyrimidine-4-carboxylic acid.

- Cyclization Techniques : Employing cyclization of appropriate amino acids or derivatives under controlled conditions.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine-4-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid | 32 | Pseudomonas aeruginosa |

| N-(pyridin-4-yl)-5,6-dimethyl-... | 16 | Pseudomonas aeruginosa |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound shows promising activity against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action for 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Disruption of Metabolic Pathways : By interfering with metabolic processes, it can lead to bacterial cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various derivatives revealed that the introduction of different substituents on the pyrimidine ring significantly affects antimicrobial potency. The benzyloxycarbonyl group was found to enhance solubility and bioavailability . -

Docking Studies :

Molecular docking studies suggest that 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid binds effectively to the active site of target enzymes such as TrmD from Pseudomonas aeruginosa, indicating its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.